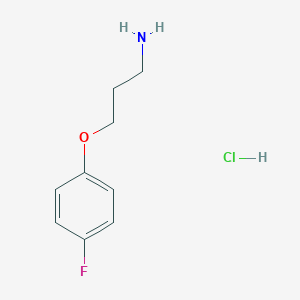

3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Beschreibung

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is a small organic molecule characterized by a propan-1-amine backbone substituted with a 4-fluorophenoxy group at the third carbon and a hydrochloride counterion. Its molecular formula is C₉H₁₂ClFNO, with a molecular weight of 221.66 g/mol. The fluorine atom at the para position of the phenoxy group enhances its electronegativity and metabolic stability, making it a valuable intermediate in medicinal chemistry. It has been utilized in the synthesis of Sigma1 receptor inhibitors for advanced prostate cancer, as demonstrated in microwave-assisted reactions .

Eigenschaften

IUPAC Name |

3-(4-fluorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTWPLYVKQTBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629350 | |

| Record name | 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148941-98-4 | |

| Record name | 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

-

Etherification :

-

4-Fluorophenol reacts with 3-chloropropylamine hydrochloride in the presence of a base (e.g., K₂CO₃ or NaOH) to form 3-(4-fluorophenoxy)propan-1-amine.

-

Conditions : Reflux in polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C for 12–24 hours.

-

Base Role : Deprotonates 4-fluorophenol, enhancing nucleophilicity for SN2 displacement of chloride.

-

-

Hydrochloridation :

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | 85–90% |

| Base | K₂CO₃ | 78–82% |

| Temperature | 90°C | Max efficiency |

| Reaction Time | 18 hours | 88% conversion |

Key Challenges :

-

Steric hindrance from the meta-fluorine reduces reaction rates compared to para-substituted analogs.

-

Competing elimination at temperatures >100°C necessitates precise thermal control.

Reductive Amination of 3-(4-Fluorophenoxy)propanal

This one-pot method leverages carbonyl intermediates for streamlined synthesis.

Reaction Steps

Advantages:

-

Avoids handling hazardous alkyl halides.

-

Compatible with asymmetric synthesis using chiral catalysts.

Nucleophilic Substitution with 3-Chloropropylamine

A direct SN2 approach under strongly basic conditions:

Protocol

-

Reactants : 4-Fluorophenol, 3-chloropropylamine hydrochloride.

-

Conditions : NaOH (2 eq), tetrabutylammonium bromide (TBAB) as phase-transfer catalyst, toluene/water biphasic system.

-

Work-Up : Extraction with dichloromethane, drying (Na₂SO₄), and HCl precipitation.

| Metric | Value |

|---|---|

| Isolated Yield | 65–70% |

| Purity (HPLC) | ≥97% |

Limitations :

-

Lower yields due to hydrolysis of 3-chloropropylamine under aqueous conditions.

Catalytic Amination of 3-(4-Fluorophenoxy)propanol

A transition-metal-catalyzed method for high regioselectivity:

Procedure

-

Activation : Convert 3-(4-fluorophenoxy)propanol to its mesylate using methanesulfonyl chloride.

-

Amination : React with aqueous NH₃ in the presence of Pd/C (5 mol%) at 120°C.

Performance :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Williamson Ether | 85–90 | 97–99 | High | Moderate |

| Reductive Amination | 70–75 | 95–97 | Medium | Low |

| Nucleophilic Substitution | 65–70 | 94–96 | High | High |

| Catalytic Amination | 80–85 | 98–99 | Low | High |

Critical Considerations in Process Optimization

Solvent Selection

Purification Strategies

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine group undergoes acylation with reactive electrophiles like acid chlorides or anhydrides. For example:

Reaction with acetyl chloride

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Room temperature, THF | N-acetylated derivative | 85-90% |

This reaction is analogous to protocols for similar amines, where ethyl chloroformate and 4-methylmorpholine facilitate coupling in tetrahydrofuran (THF) .

Alkylation Reactions

The amine participates in alkylation with alkyl halides or epoxides:

Reaction with methyl iodide

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | Reflux, KCO | N-methyl-3-(4-fluorophenoxy)propan-1-amine |

Alkylation typically requires base catalysts like KCO to deprotonate the amine and enhance nucleophilicity .

Schiff Base Formation

The amine reacts with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases:

Reaction with benzaldehyde

| Carbonyl Source | Conditions | Application |

|---|---|---|

| Benzaldehyde | Ethanol, reflux | Intermediate for pharmacophores |

Schiff bases derived from this compound are precursors for heterocyclic syntheses, such as oxazolidinones .

Salt Formation and Acid-Base Reactions

The hydrochloride salt reacts with bases to regenerate the free amine:

Key Properties

-

Solubility : Highly soluble in polar solvents (water, ethanol) as HCl salt; free amine is lipid-soluble .

Oxidation

The amine oxidizes to nitro or nitroso derivatives under strong oxidizing conditions (e.g., KMnO/HSO):

Reduction

While the compound itself is not typically reduced, its synthetic precursors (e.g., oximes) are reduced to amines using LiAlH :

Electrophilic Aromatic Substitution

The fluorophenoxy ring undergoes substitution at the meta and para positions due to fluorine’s electron-withdrawing effect:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO/HSO | meta | 3-nitro-4-fluorophenoxy derivative |

| Sulfonation | HSO/SO | para | Sulfonated derivative |

Analytical Characterization

Reaction products are validated via:

-

NMR : NMR confirms N-acetylation (δ 2.05 ppm for CH) and alkylation (δ 2.20 ppm for CH) .

-

HPLC : Purity >98% achieved through reverse-phase chromatography.

This compound’s versatility in forming amides, imines, and salts makes it valuable in medicinal chemistry for drug discovery and intermediate synthesis. Controlled reaction conditions and rigorous purification are critical to maintaining stability, particularly for the nitro and amine functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is being investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and mood disorders. The fluorine atom in the phenoxy group enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier.

Biological Studies

The compound has shown promise in various biological assays:

- Neuroprotective Effects : Studies indicate that it may protect neurons from oxidative stress and apoptosis, making it a candidate for treating conditions like Parkinson's disease.

- Antimicrobial Activity : Preliminary research has suggested that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitutions makes it valuable in developing new pharmaceuticals and agrochemicals.

Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective properties of similar compounds. Researchers found that derivatives with similar structures exhibited significant protective effects against neurotoxin-induced cell death in vitro. The study highlighted the potential of these compounds to modulate synaptic transmission and reduce neuroinflammation.

Antimicrobial Activity

In vitro studies demonstrated that related compounds showed minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that this compound may also possess similar antimicrobial properties.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain biological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent type, position, and electronic properties. Below is a detailed comparison based on molecular data, substituent effects, and applications:

Substituent Variations in Phenoxy/Propanamine Derivatives

Key Comparative Insights

Electronic Effects :

- Fluorine’s high electronegativity enhances hydrogen bonding and stability compared to chlorine (atomic radius: F = 0.64 Å, Cl = 0.99 Å) .

- Methoxy (-OCH₃) groups donate electrons, reducing oxidative metabolism but increasing susceptibility to demethylation .

Chlorine’s polarizability may enhance solubility in polar solvents compared to fluorine .

Synthetic Utility: Microwave-assisted synthesis of this compound achieves higher yields (32%) under controlled conditions , whereas traditional methods for analogs like 3-(4-chlorophenoxy)propan-1-amine require longer reaction times .

Biological Activity :

Biologische Aktivität

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in pharmacology. Its unique structure, which combines a propan-1-amine chain with a 4-fluorophenoxy group, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its interaction with biological targets, synthesis methods, and relevant case studies.

- Molecular Formula : C9H13ClFNO

- Molecular Weight : 201.66 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction : The compound is believed to interact with various neurotransmitter systems, which may influence its pharmacological profile.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.

- Antimalarial Activity : Certain derivatives of similar structural frameworks have shown efficacy against Plasmodium falciparum, indicating potential for further exploration in antimalarial drug development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing fluorinated phenols and appropriate alkyl amines.

- Coupling Reactions : Employing coupling agents to facilitate the formation of the propanamine chain.

Structure-Activity Relationships

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds reveals insights into structure-activity relationships (SAR):

| Compound Name | CAS Number | Key Features | IC50 (µM) |

|---|---|---|---|

| 3-(2-Fluorophenoxy)propan-1-amine | 116735-67-2 | Similar structure with different fluorine position | TBD |

| 4-(4-Fluorophenoxy)-piperidine | 148941-98-4 | Contains a piperidine ring | TBD |

| 3-(4-Chlorophenoxy)propan-1-amine | 148941-97-3 | Chlorinated analog | TBD |

| 3-(Phenylthio)propan-1-amine | 78540-47-3 | Contains a phenylthio group | TBD |

This table illustrates how variations in the chemical structure can lead to differences in biological activity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to or derived from this compound:

- Antimalarial Studies : Research has indicated that certain derivatives exhibit low nanomolar activity against drug-resistant strains of P. falciparum. For instance, compounds within similar structural classes showed IC50 values ranging from 0.00266 µM to over 10 µM against resistant strains .

- Cytotoxicity Assessments : Cytotoxicity testing on various cell lines (e.g., HeLa cells) revealed that many derivatives did not exhibit toxicity at therapeutic concentrations, with IC50 values generally exceeding 100 µM .

- Mechanistic Insights : Studies have suggested that the compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways, which could explain its observed biological effects .

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorophenoxy)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic substitution of 4-fluorophenol with a propane-linked amine precursor, followed by HCl salt formation. For example, tert-butyl carbamate-protected intermediates can be used to prevent unwanted side reactions, as demonstrated in analogous syntheses of fluorinated propanamine derivatives . Optimization may include:

- Temperature control : Lower temperatures (0–5°C) to minimize hydrolysis of intermediates.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and propylamine chain (δ ~1.6–3.0 ppm).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect trace impurities.

- Elemental analysis : Validate stoichiometry (C, H, N, Cl, F).

For conflicting data (e.g., unexpected peaks in NMR), cross-validate with 2D NMR (COSY, HSQC) or FT-IR to distinguish between structural isomers or hydration artifacts .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (argon) to prevent amine oxidation.

- Light sensitivity : Amber vials to avoid photodegradation of the fluorophenoxy group.

- Hygroscopicity : Desiccators with silica gel to mitigate HCl salt deliquescence.

Stability studies using accelerated degradation assays (40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended .

Q. How can researchers validate the compound’s identity when commercial reference standards are unavailable?

Methodological Answer:

- Synthetic validation : Compare spectral data (NMR, MS) with published analogs (e.g., 3-(2-fluorophenoxy)propan-1-amine hydrochloride) .

- Spiking experiments : Co-inject the synthesized compound with a structurally similar reference (e.g., roxatidine impurity standards) in HPLC to confirm retention time alignment .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Methodological Answer:

- Receptor binding assays : Screen against serotonin (5-HT) receptors due to structural similarity to known ligands like AMI-193, which contains a 4-fluorophenoxy group .

- Enzyme inhibition studies : Use fluorometric or radiometric assays (e.g., monoamine oxidase inhibition).

- Cytotoxicity profiling : MTT assays in HEK-293 or SH-SY5Y cell lines to establish safety margins .

Advanced Research Questions

Q. How does the 4-fluorophenoxy substituent influence pharmacokinetic properties compared to non-fluorinated analogs?

Methodological Answer:

- Lipophilicity : Measure logP values (shake-flask method) to assess enhanced membrane permeability.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Fluorine reduces oxidative metabolism at the para position, extending half-life .

- Plasma protein binding : Equilibrium dialysis to compare binding affinity with non-fluorinated analogs.

Q. What strategies can resolve contradictions in reported serotonin receptor binding affinities for this compound?

Methodological Answer:

- Assay standardization : Use uniform cell lines (e.g., CHO-K1 expressing human 5-HT) and radioligands (e.g., [H]-8-OH-DPAT).

- Orthogonal validation : Compare results from functional assays (cAMP inhibition) vs. binding assays.

- Variable control : Document buffer pH, temperature, and cation concentrations (Mg affects G-protein coupling) .

Q. How can computational modeling predict the compound’s interaction with off-target receptors?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to screen against the Protein Data Bank (e.g., 5-HT, dopamine D).

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å).

- Pharmacophore mapping : Align with known adrenergic or histamine receptor ligands to identify overlap .

Q. What experimental designs are optimal for assessing neuropharmacological effects in vivo?

Methodological Answer:

Q. How can researchers identify and quantify process-related impurities during scale-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.